N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 6-chloro-1,3-benzothiazole-2-amine with potassium thiocyanate in the presence of glacial acetic acid to form the intermediate 6-chloro-1,3-benzothiazole-2-thiocyanate. This intermediate is then reacted with furan-2-carboxylic acid hydrazide under reflux conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- 2-chlorobenzothiazole
Uniqueness
N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide is unique due to its specific combination of a benzothiazole ring with a furan-2-carboxamide moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S2/c14-7-3-4-8-10(6-7)21-13(15-8)17-12(20)16-11(18)9-2-1-5-19-9/h1-6H,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKDECZBANKJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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